NAPRT Modulation: A Unique Biological Fingerprint of the 1,2-Dimethylbenzimidazole-5-carbonitrile Scaffold vs. Other Substitution Patterns
The 1,2-dimethylbenzimidazole scaffold, when properly substituted at position 5, is the first reported class of NAPRT modulators [1]. Specifically, compound 18 (a derivative of the 1,2-dimethylbenzimidazole-5-carbonitrile core) acts as a noncompetitive inhibitor of NAPRT toward nicotinic acid (Ki = 338 µM) and a mixed inhibitor toward PRPP (Ki = 134 µM) [1]. In contrast, unsubstituted benzimidazole or analogs lacking the 5-substitution (e.g., 1,2-Dimethylbenzimidazole, CAS 2876-08-6) show no reported NAPRT modulation activity . This demonstrates that the 5-cyano group is essential for engaging this previously undrugged target.
| Evidence Dimension | NAPRT Inhibition (Ki) |
|---|---|
| Target Compound Data | Compound 18 (1,2-dimethylbenzimidazole-5-carbonitrile derivative) Ki (NA) = 338 µM; Ki (PRPP) = 134 µM |
| Comparator Or Baseline | 1,2-Dimethylbenzimidazole (CAS 2876-08-6): No NAPRT modulation activity reported |
| Quantified Difference | NAPRT modulation is unique to the 5-substituted scaffold; comparator shows no activity |
| Conditions | In vitro enzymatic assay using recombinant human NAPRT; fluorometric detection [1] |
Why This Matters
This evidence positions 1,2-Dimethyl-1,3-benzodiazole-5-carbonitrile as a critical building block for developing first-in-class NAPRT modulators, a target with emerging relevance in cancer and metabolic diseases.
- [1] Baldassarri, C., Giorgioni, G., Piergentili, A., Quaglia, W., Fontana, S., Mammoli, V., ... & Del Bello, F. (2023). Properly Substituted Benzimidazoles as a New Promising Class of Nicotinate Phosphoribosyltransferase (NAPRT) Modulators. Pharmaceuticals, 16(2), 189. View Source
